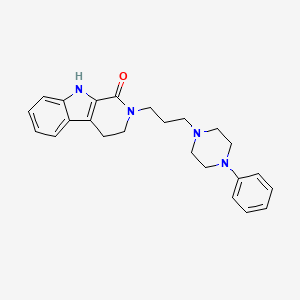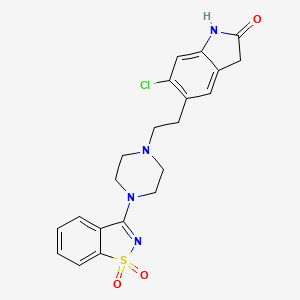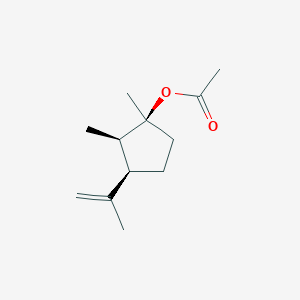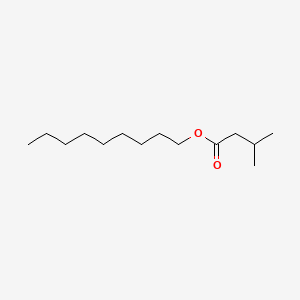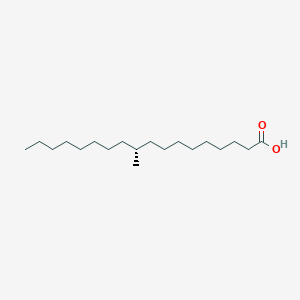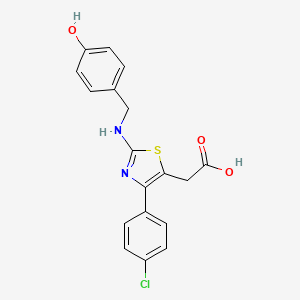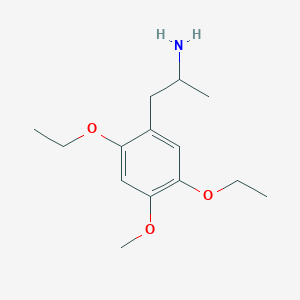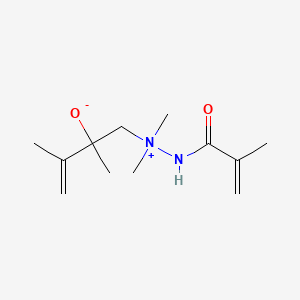
1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner is a complex organic compound with a unique structure It is characterized by the presence of a hydrazinium group, a methacryloyl group, and a hydroxide inner salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner involves multiple steps. The starting materials typically include dimethylhydrazine and methacryloyl chloride. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often involve controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the necessary standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often under anhydrous conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrazine compounds.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner involves its interaction with specific molecular targets. The hydrazinium group can form bonds with various biomolecules, affecting their function. The methacryloyl group may participate in polymerization reactions, leading to the formation of new materials. The hydroxide inner salt plays a role in stabilizing the compound and facilitating its interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzoyl-1,1-dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-hydrazinium hydroxide inner
- 1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-hydrazinium
Uniqueness
1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Número CAS |
83483-12-9 |
|---|---|
Fórmula molecular |
C12H22N2O2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
1-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]-2,3-dimethylbut-3-en-2-olate |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)11(15)13-14(6,7)8-12(5,16)10(3)4/h1,3,8H2,2,4-7H3,(H,13,15) |
Clave InChI |
NESMVPNRPMCYGU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)N[N+](C)(C)CC(C)(C(=C)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one](/img/structure/B12755410.png)
